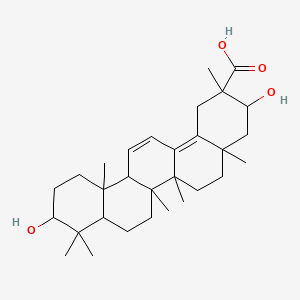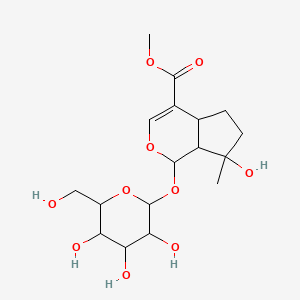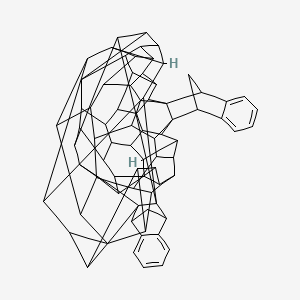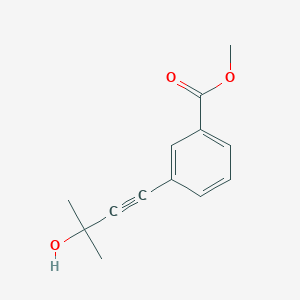![molecular formula C15H18N4OS B12323048 1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)
1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PRMT3 inhibitor 1 is a compound designed to inhibit the activity of protein arginine methyltransferase 3 (PRMT3). PRMT3 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues in various proteins. This enzyme plays a crucial role in ribosome biosynthesis and has been implicated in several diseases, including cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PRMT3 inhibitor 1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling.
Industrial Production Methods: Industrial production of PRMT3 inhibitor 1 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: PRMT3 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups present in PRMT3 inhibitor 1 and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
PRMT3 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of PRMT3 in various biochemical pathways.
Biology: Helps in understanding the biological functions of PRMT3 and its substrates.
Medicine: Investigated for its potential therapeutic applications in diseases such as cancer and chronic kidney disease.
Industry: Used in the development of new drugs targeting PRMT3 .
Mécanisme D'action
PRMT3 inhibitor 1 exerts its effects by binding to the active site of PRMT3, thereby preventing the enzyme from catalyzing the methylation of arginine residues. This inhibition disrupts the normal function of PRMT3, leading to changes in cellular processes such as ribosome biosynthesis and protein synthesis. The molecular targets and pathways involved include the interaction with the zinc finger domain of PRMT3 and the subsequent inhibition of its methyltransferase activity .
Comparaison Avec Des Composés Similaires
PRMT3 inhibitor 1 is unique in its high selectivity and potency compared to other PRMT inhibitors. Similar compounds include:
SGC707: A potent allosteric inhibitor of PRMT3 with high selectivity.
MS023: An inhibitor that binds in the substrate-binding site of PRMT3.
DCLX069 and DCLX078: Compounds that exhibit micromolar inhibition of PRMT1 with some selectivity over PRMT4 and PRMT6
PRMT3 inhibitor 1 stands out due to its specific interaction with the zinc finger domain of PRMT3, making it a valuable tool for studying the biological functions and disease associations of PRMT3 .
Propriétés
Formule moléculaire |
C15H18N4OS |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1-(1,2,3-benzothiadiazol-6-yl)-3-[2-(cyclohexen-1-yl)ethyl]urea |
InChI |
InChI=1S/C15H18N4OS/c20-15(16-9-8-11-4-2-1-3-5-11)17-12-6-7-13-14(10-12)21-19-18-13/h4,6-7,10H,1-3,5,8-9H2,(H2,16,17,20) |
Clé InChI |
GGXCUZHEJUJACD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CCNC(=O)NC2=CC3=C(C=C2)N=NS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



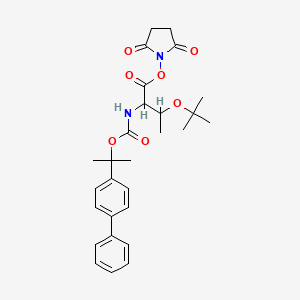
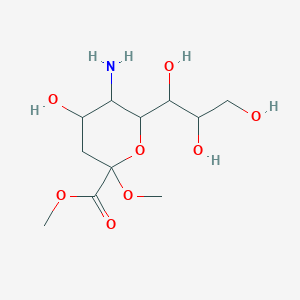
![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)
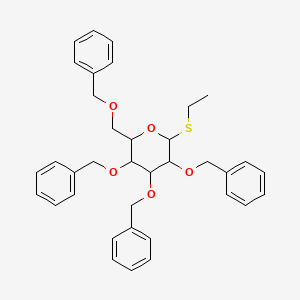
![4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12322994.png)
![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)
